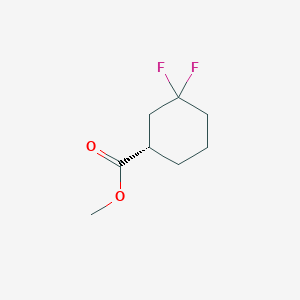
Methyl (S)-3,3-difluorocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3,3-difluorocyclohexane-1-carboxylate is an organic compound characterized by a cyclohexane ring substituted with two fluorine atoms and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-3,3-difluorocyclohexane-1-carboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent to introduce fluorine atoms into the cyclohexane ring. The resulting difluorocyclohexane is then subjected to esterification with methanol in the presence of a catalyst such as sulfuric acid to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohol derivatives.
Substitution: The fluorine atoms in the cyclohexane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluorocyclohexanone or difluorocyclohexanecarboxylic acid.
Reduction: Formation of difluorocyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl (S)-3,3-difluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl (S)-3,3-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
- Methyl 3,3-difluorocyclopentane-1-carboxylate
- Methyl 3,3-difluorocycloheptane-1-carboxylate
- Ethyl (S)-3,3-difluorocyclohexane-1-carboxylate
Comparison: Methyl (S)-3,3-difluorocyclohexane-1-carboxylate is unique due to its specific ring size and substitution pattern. Compared to its analogs, it may exhibit different reactivity and biological activity profiles. The presence of two fluorine atoms in the cyclohexane ring can significantly influence its chemical properties, such as lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
2227197-42-2 |
|---|---|
Molecular Formula |
C8H12F2O2 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl (1S)-3,3-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H12F2O2/c1-12-7(11)6-3-2-4-8(9,10)5-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
MVIDRQFVYZHZPG-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCC(C1)(F)F |
Canonical SMILES |
COC(=O)C1CCCC(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















